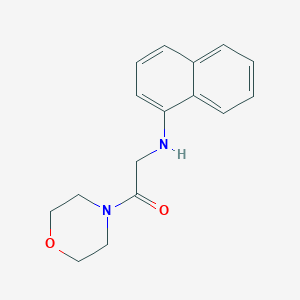
2-(3-ethyl-4-oxoquinazolin-2-yl)sulfanyl-N-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-ethyl-4-oxoquinazolin-2-yl)sulfanyl-N-phenylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as ECO-PS and has been synthesized using various methods. The purpose of
Mécanisme D'action
The mechanism of action of ECO-PS involves the inhibition of various signaling pathways that are essential for cancer cell survival and proliferation. ECO-PS has been found to inhibit the PI3K/AKT/mTOR pathway, which is frequently activated in cancer cells. Moreover, ECO-PS inhibits the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects
ECO-PS has been found to have various biochemical and physiological effects. Studies have shown that ECO-PS induces apoptosis and cell cycle arrest in cancer cells. Moreover, ECO-PS has been found to inhibit angiogenesis, which is essential for tumor growth and metastasis. Additionally, ECO-PS has been found to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
ECO-PS has several advantages for lab experiments, including its high yield synthesis method, low toxicity, and potential anticancer properties. However, ECO-PS has some limitations, including its limited solubility in water, which makes it challenging to administer in vivo.
Orientations Futures
There are several future directions for the research on ECO-PS. One of the significant areas of research is to investigate the potential of ECO-PS as a drug delivery system. Moreover, further studies are required to determine the optimal dosage and administration route of ECO-PS. Additionally, the potential of ECO-PS as a therapeutic agent for other diseases, such as Alzheimer's and Parkinson's, should be explored.
Conclusion
In conclusion, ECO-PS is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This paper has highlighted the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of ECO-PS. The research on ECO-PS has shown promising results, making it a potential candidate for cancer therapy and other diseases.
Méthodes De Synthèse
ECO-PS can be synthesized using various methods, including the reaction of 2-aminobenzamide with ethyl acetoacetate and thiourea. The reaction mixture is refluxed in ethanol to obtain ECO-PS in high yield. Another method involves the reaction of 2-aminobenzamide with ethyl acetoacetate and carbon disulfide in the presence of potassium hydroxide. The reaction mixture is refluxed in ethanol to obtain ECO-PS in high yield.
Applications De Recherche Scientifique
ECO-PS has been extensively studied for its potential applications in various fields. One of the significant areas of research is its use as an anticancer agent. Studies have shown that ECO-PS inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, ECO-PS has been found to be effective against multidrug-resistant cancer cells, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
2-(3-ethyl-4-oxoquinazolin-2-yl)sulfanyl-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-3-22-18(24)15-11-7-8-12-16(15)21-19(22)25-13(2)17(23)20-14-9-5-4-6-10-14/h4-13H,3H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLRLMZJNLVDOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N=C1SC(C)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-ethyl-4-oxoquinazolin-2-yl)sulfanyl-N-phenylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7467723.png)
![N-[3-(cyclohexylamino)-3-oxopropyl]thiophene-2-carboxamide](/img/structure/B7467746.png)
![4-Methoxy-3-[(4-methylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B7467751.png)

![N-[4-(difluoromethoxy)phenyl]-2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7467765.png)


![[2-(4-bromo-2-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467784.png)
![3-[4-(1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(3-fluorophenyl)propanamide](/img/structure/B7467786.png)

![N-(4-phenylmethoxyphenyl)-2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7467793.png)
![3,4-dichloro-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]benzamide](/img/structure/B7467795.png)

